4-(Benzylsulfanyl)-2-(2-pyridinyl)-5-pyrimidinyl methyl ether
Overview
Description
4-(Benzylsulfanyl)-2-(2-pyridinyl)-5-pyrimidinyl methyl ether is a complex organic compound that features a pyrimidine ring substituted with a benzylsulfanyl group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylsulfanyl)-2-(2-pyridinyl)-5-pyrimidinyl methyl ether typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a pyrimidine derivative is reacted with a benzylsulfanyl group under controlled conditions. The reaction conditions often involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and recrystallization would be integral to the industrial process.
Chemical Reactions Analysis
Types of Reactions
4-(Benzylsulfanyl)-2-(2-pyridinyl)-5-pyrimidinyl methyl ether can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzylsulfanyl)-2-(2-pyridinyl)-5-pyrimidinyl methyl ether has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 4-(Benzylsulfanyl)-2-(2-pyridinyl)-5-pyrimidinyl methyl ether involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting enzyme activity. The pyridine and pyrimidine rings can engage in π-π stacking interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylsulfanyl)-2-(2-pyridinyl)-5-pyrimidinyl methyl ether
- 4-(Ethylsulfanyl)-2-(2-pyridinyl)-5-pyrimidinyl methyl ether
- 4-(Phenylsulfanyl)-2-(2-pyridinyl)-5-pyrimidinyl methyl ether
Uniqueness
4-(Benzylsulfanyl)-2-(2-pyridinyl)-5-pyrimidinyl methyl ether is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical properties such as increased lipophilicity and potential for specific biological interactions. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-benzylsulfanyl-5-methoxy-2-pyridin-2-ylpyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-21-15-11-19-16(14-9-5-6-10-18-14)20-17(15)22-12-13-7-3-2-4-8-13/h2-11H,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMYUHGWVSRQNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1SCC2=CC=CC=C2)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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